4-(Aminomethyl)piperidin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-5-6(9)1-3-8-4-2-6/h8-9H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHMXTGSYSKPDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Aminomethyl Piperidin 4 Ol and Its Structural Analogs
Direct Synthetic Routes
Direct synthetic routes aim to construct the 4-(aminomethyl)piperidin-4-ol scaffold or its immediate precursors through fundamental bond-forming reactions. These methods include aminomethylation, reductive amination, and condensation reactions, which are foundational in organic synthesis.
Aminomethylation Reactions
Aminomethylation, most classically represented by the Mannich reaction, is a powerful method for introducing an aminomethyl group onto a carbon atom that is acidic. In the context of piperidine (B6355638) synthesis, this reaction can be applied to form C-C bonds at positions adjacent to a carbonyl group or other activating functionality.
The Mannich reaction involves the aminoalkylation of an acidic proton located on a substrate with formaldehyde (B43269) and a primary or secondary amine. The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which then acts as the electrophile. For instance, the aminomethylation of various phenolic compounds using a secondary amine like piperidine and formaldehyde in ethanol (B145695) is a well-established procedure. bch.ro This reaction typically occurs at room temperature over several days and results in the formation of novel aminomethylated phenols. bch.ro While not a direct synthesis of the title compound, this demonstrates the principle of attaching an aminomethyl-piperidine moiety.
A variation of this approach involves using dichloromethane (B109758) (CH2Cl2) as a C1 source in the presence of a strong base like sodium hydride to achieve N-aminomethylation of substrates such as indoles. researchgate.net This method can be extended to other aza-heterocyclic compounds and aryl alcohols, showcasing the versatility of aminomethylation in generating complex amine derivatives. researchgate.netfrontiersin.org
Table 1: Examples of Aminomethylation Reactions
| Substrate | Amine | Reagents | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Chloro-4-phenylphenol | Piperidine | 37% Formaldehyde, Ethanol | Room temp, 3 days | 3-Chloro-5-(piperidin-1-ylmethyl)biphenyl-4-ol hydrochloride | 49 | bch.ro |
| p-Cresol | Piperidine | Dichloromethane, Sodium Hydride, Acetonitrile | Ultrasound, Room temp, 120 min | 4-Methyl-2-(piperidin-1-ylmethyl)phenol | 61 | researchgate.netfrontiersin.org |
Reductive Amination Strategies
Reductive amination is a cornerstone of amine synthesis, providing a direct pathway from carbonyl compounds to amines. The "double reductive amination" (DRA) strategy is particularly effective for constructing cyclic amines like piperidines from dicarbonyl precursors. chim.it This one-pot reaction typically involves the sequential formation of two imines and their subsequent reduction to form the heterocyclic ring. chim.it Sugar-derived dicarbonyls are often used as starting materials, allowing for stereocontrolled synthesis of polyhydroxylated piperidines. chim.it
This approach is highly versatile, as the choice of amine donor can be varied to produce a wide range of N-substituted piperidine derivatives. The reaction is often catalyzed by biocatalytic systems, such as NAD(P)H-dependent amine dehydrogenases (AmDHs) and imine reductases (IREDs), which offer high activity and stereoselectivity for the synthesis of chiral amines. researchgate.net
For the synthesis of structural analogs, reductive amination can be used to link piperidine moieties to other chemical entities. For example, the reaction of 3-(aminomethyl)pyridine (B1677787) with a 4-piperidone (B1582916) precursor under catalytic hydrogenation conditions is a common route to form the C-N bond, yielding 1-[3-(aminomethyl)-2-pyridinyl]-4-piperidinol (B1284882) analogs. Catalysts like Raney nickel or palladium are typically employed in these hydrogenations.
Condensation Reactions
Condensation reactions, where two molecules combine with the loss of a small molecule like water, are fundamental to building complex molecular architectures. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a classical method for forming five- and six-membered rings, including piperidin-4-ones, which are key precursors to 4-hydroxypiperidines. ugent.be
Another relevant strategy involves the condensation of β-unsaturated amines with aldehydes in an acidic aqueous solution (pH 2-4) to yield 4-hydroxy-piperidine derivatives. google.com For example, β-isopropyl-allyl cyanide can be converted to the corresponding amine via hydrogenation and then condensed with an aldehyde to form the N-substituted 4-isopropyl-4-hydroxy-piperidine. google.com This method represents a general approach for synthesizing various substituted 4-hydroxypiperidines. google.com
Synthesis via Functional Group Transformations of Piperidine Precursors
An alternative to building the piperidine ring from the ground up is to start with a pre-formed piperidine derivative and modify its functional groups to arrive at the desired product. This approach leverages the rich chemistry of the piperidine scaffold.
Curtius Rearrangement Applications
The Curtius rearrangement is a versatile and reliable method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. rsc.org The reaction proceeds through an acyl azide (B81097) intermediate, which thermally decomposes to an isocyanate. The isocyanate can then be hydrolyzed to the amine or trapped with an alcohol to form a carbamate (B1207046). rsc.orgnih.gov
This rearrangement is highly applicable to the synthesis of 4-(aminomethyl)piperidine (B1205859) derivatives starting from a corresponding piperidine-4-carboxylic acid. The acid can be converted to an acyl chloride or a mixed anhydride (B1165640), which then reacts with an azide source (e.g., sodium azide) to form the acyl azide. nih.gov Gentle heating promotes the rearrangement to the isocyanate, which upon workup yields the aminomethyl group. The mild conditions of the Curtius rearrangement make it compatible with a wide range of functional groups. rsc.org This method has been employed in the synthesis of various piperidine-based structures, including complex natural products and DPP-IV inhibitors. mdpi.com
Alkylation Reactions on Piperidine Ring Systems
Alkylation reactions are frequently used to modify the piperidine core, either at the nitrogen atom or at a carbon atom. N-alkylation of a piperidine is a straightforward process, typically involving the reaction of the secondary amine with an alkyl halide or a similar electrophile, often in the presence of a base.
For instance, the synthesis of 1,4-disubstituted piperidines can be achieved by reacting a piperidine derivative with an appropriate alkylating agent. uzh.ch In one example, 4,4-dimethylpiperidine (B184581) hydrochloride is reacted with an arylmethyl halide in the presence of potassium carbonate in DMF to yield the N-alkylated product. uzh.ch Similarly, the synthesis of various ligands can involve the etherification of a 4-hydroxypiperidine (B117109) precursor, followed by further modifications. nih.gov Mitsunobu reactions, for example, can be used to couple a 4-hydroxypiperidine with an alcohol to form an ether linkage. nih.gov The synthesis of certain derivatives of 4-(aminomethyl)piperidine involves heating a secondary amine with (1-benzoylpiperidin-4-yl)methyl 4-methylphenylsulphonate, effectively alkylating the amine with the piperidine-containing fragment. google.com
Table 2: Summary of Synthetic Strategies
| Strategy | Key Transformation | Typical Precursor | Key Reagents | Reference |
|---|---|---|---|---|
| Direct Routes | ||||
| Aminomethylation | C-C bond formation | Activated C-H bond (e.g., phenol) | Formaldehyde, Amine | bch.ro |
| Reductive Amination | C=O to C-N | Dicarbonyl compound | Amine, Reducing agent (e.g., NaBH3CN) | chim.it |
| Condensation | Ring formation | Diester (Dieckmann) or β-unsaturated amine | Base (Dieckmann) or Aldehyde/Acid | ugent.begoogle.com |
| Functional Group Transformations | ||||
| Curtius Rearrangement | -COOH to -NH2 | Piperidine-4-carboxylic acid | Acyl azide formation, Heat | rsc.orgnih.gov |
Mannich-type Reactions
The Mannich reaction, a cornerstone in the synthesis of nitrogen-containing compounds, provides a powerful tool for the construction of the piperidine framework. This one-pot, three-component condensation involves an active hydrogen compound, an aldehyde, and a primary or secondary amine, leading to the formation of a β-amino-carbonyl compound, often referred to as a Mannich base. Biosynthetically, the side-chains of many piperidine alkaloids are thought to be formed through Mannich-type additions of nucleophiles derived from carbonyls onto piperidine-derived iminium intermediates. nih.gov
In the laboratory, stereoselective Mannich reactions are pivotal for creating the chiral centers often found in piperidine alkaloids. researchgate.net These methods can be broadly categorized into chiral pool-based, chiral auxiliary-based, and asymmetric catalysis-based approaches. researchgate.net For instance, a diastereoselective nitro-Mannich reaction between functionalized acetals and imines can be employed to control the stereochemistry of the resulting piperidines. The stereocenters established in this initial step are preserved during a subsequent reductive cyclization to form the piperidine ring. mdpi.com
Recent advancements have explored the use of nitrones as effective substrates for Mannich-type additions. These reactions can proceed with β-ketoacids under catalyst-free conditions or with methyl ketones catalyzed by chiral thioureas. nih.govnih.gov The latter approach, in particular, yields β-N-hydroxy-aminoketones with high enantioselectivity (up to 98%). nih.govnih.gov Another catalyst-free variant involves the vinylogous Mannich reaction of N-tosyl-aldimines with Brassard-type dienes, which smoothly produces δ-amino-β-ketoesters, key precursors that can be cyclized to piperidinediones. tandfonline.com
The reaction of 4-hydroxyquinolines with paraformaldehyde and piperidine represents a modified Mannich reaction, although it can sometimes lead to unexpected products like bisquinoline derivatives instead of the simple aminomethyl product. mdpi.com
Table 1: Examples of Mannich-type Reactions in Piperidine Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Key Features | Reference(s) |
|---|---|---|---|---|---|
| Nitro-Mannich/Reductive Cyclization | Functionalized acetals, imines | Diastereoselective Mannich reaction followed by reduction | Substituted piperidines | Controls stereochemistry which is retained during cyclization. | mdpi.com |
| Nitrone Addition | Cyclic nitrones, β-ketoacids | Catalyst-free | β-N-hydroxy-aminoketones | Broad scope for generating 2-substituted piperidines. | nih.govnih.gov |
| Nitrone Addition | Cyclic nitrones, methyl ketones | Chiral thioureas | β-N-hydroxy-aminoketones | High enantioselectivity (up to 98%). | nih.govnih.gov |
| Vinylogous Mannich Reaction | N-tosyl-aldimines, Brassard diene | Catalyst-free, room temp. | δ-amino-β-ketoesters | Precursors to piperidinediones. | tandfonline.com |
| Carbohydrate-based Mannich | Sugar derivatives, ketones | Various (e.g., amine only) | Polyoxy-functionalized piperidines | Preferential formation of piperidines over tetrahydrofurans. | acs.org |
Advanced Catalytic Approaches in Piperidine Scaffold Construction
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The construction of the this compound scaffold and its analogs benefits significantly from such advanced catalytic strategies.
Metal-Catalyzed Hydrogenation and Reduction Pathways
Catalytic hydrogenation is a fundamental process for the synthesis of piperidines, most commonly by the reduction of pyridine (B92270) precursors. mdpi.com While these reactions often require transition metal catalysts and can involve harsh conditions, recent developments have focused on achieving higher stereoselectivity and milder reaction protocols. mdpi.com
Various transition metals, including rhodium, palladium, iridium, ruthenium, and cobalt, are effective for pyridine hydrogenation. mdpi.comgoogle.com Iridium(I) catalysts with P,N-ligands have been used for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts. mdpi.com Similarly, rhodium and palladium catalysts are well-suited for this transformation. For instance, fluorinated pyridines can be hydrogenated to all-cis-(multi)fluorinated piperidines using rhodium(I) complexes or palladium-based catalysts. mdpi.comnih.gov The palladium-catalyzed approach is notably robust, showing effectiveness in the presence of air and moisture. nih.gov A rhodium-catalyzed reductive transamination of pyridinium salts has also been developed, offering a rapid route to a variety of chiral piperidines with excellent selectivity. bohrium.com
The reduction of pyridine N-oxides to piperidines can be efficiently achieved using ammonium (B1175870) formate (B1220265) and palladium on carbon, a method that avoids strong acids and harsh reagents. organic-chemistry.org For the specific synthesis of this compound, which is a key intermediate for the drug Fenspiride HCl, a scalable manufacturing process has been developed that likely involves a critical reduction step. semanticscholar.org
Table 2: Selected Metal-Catalyzed Hydrogenation Methods for Piperidine Synthesis
| Precursor | Catalyst System | Product | Key Features | Reference(s) |
|---|---|---|---|---|
| 2-Substituted Pyridinium Salts | Iridium(I) with P,N-ligand | Chiral Piperidines | Asymmetric hydrogenation, outer-sphere mechanism. | mdpi.com |
| Fluoropyridines | Rhodium(I) complex / Pinacol borane | All-cis-Fluorinated Piperidines | Highly diastereoselective dearomatization/hydrogenation. | mdpi.com |
| Fluorinated Pyridines | Pd(OH)₂ on carbon / aq. HCl | Fluorinated Piperidines | Robust method, tolerant to air and moisture. | nih.gov |
| N-Alkyl Pyridinium Salts | [Cp*RhCl₂]₂ / Chiral primary amine | Chiral Piperidines | Asymmetric reductive transamination, high diastereo- and enantio-selectivities. | bohrium.com |
| Pyridine N-oxides | Pd/C / Ammonium formate | Piperidines | Mild conditions, avoids strong acids. | organic-chemistry.org |
| Tetrahydrofurfurylamine | Rh–ReOₓ/SiO₂ | Piperidine | Sustainable route from a bio-renewable source. | rsc.org |
Intramolecular Cyclization Protocols
Intramolecular cyclization offers a direct route to the piperidine ring by forming a bond within a single linear molecule. mdpi.com A variety of functional groups and reaction triggers can initiate these ring-closing events.
One notable method is the intramolecular reductive cyclization of a 1-keto-5-ketoxime using sodium cyanoborohydride to yield highly substituted N-hydroxypiperidines diastereoselectively. tandfonline.com Another powerful strategy involves the copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins. This oxidative cyclization works for both γ- and δ-alkenyl N-arylsulfonamides to form piperidines and pyrrolidines, respectively. nih.gov The use of microwave heating can significantly reduce reaction times in these transformations. nih.gov
Radical-mediated cyclizations also provide an effective pathway. For example, a cobalt(II) catalyst can facilitate the intramolecular cyclization of linear amino-aldehydes to produce piperidines in good yields. mdpi.com Gold(I)-catalyzed intramolecular dearomatization/cyclization and palladium-catalyzed azide reduction followed by cyclization are other sophisticated examples of this approach. mdpi.com
Table 3: Overview of Intramolecular Cyclization Strategies for Piperidine Synthesis
| Precursor Type | Reaction/Catalyst | Product Type | Key Features | Reference(s) |
|---|---|---|---|---|
| 1-Keto-5-ketoxime | NaBH₃CN | N-Hydroxy Piperidine | Diastereoselective reductive cyclization. | tandfonline.com |
| δ-Alkenyl N-arylsulfonamides | Copper(II) carboxylate | N-Functionalized Piperidine | Intramolecular carboamination of unactivated olefins. | nih.gov |
| Linear amino-aldehydes | Cobalt(II) catalyst | Piperidines | Radical intramolecular cyclization. | mdpi.com |
| Amino acetals (from nitro-Mannich) | Reduction | Substituted Piperidines | Diastereoselective reductive cyclization. | mdpi.com |
| N-sulfonyl iminium ions | Metal triflates (Sc(III), Cu(II)) | N-sulfonyl Piperidines | Pictet-Spengler type cyclization. | usm.edu |
Annulation Reactions for Heterocycle Assembly
Annulation reactions construct the piperidine ring by forming two new bonds in a single operation, effectively "annexing" a new ring onto a substrate. These methods are highly efficient for rapidly building molecular complexity.
Palladium-catalyzed annulation strategies are particularly versatile. A cyclic carbamate can serve as a general precursor to a range of functionalized piperidines by reacting with 1,3-dicarbonyl compounds in the presence of a palladium catalyst. core.ac.uk This methodology allows for the creation of sp³-rich scaffolds with useful functional groups for further chemical modification. core.ac.uk
Gold-catalyzed annulation provides another route, enabling the direct assembly of piperidines from N-allenamides and alkene-tethered oxime ethers or esters. ajchem-a.com Furthermore, tunable [3+2] and [4+2] annulations offer divergent pathways to either pyrrolidines or piperidines from the same starting materials (olefins and allylsulfonamides) by slightly modifying the reaction conditions. nih.gov For piperidine synthesis, the reaction typically uses N-bromosuccinimide (NBS) and hexafluoroisopropanol (HFIP), proceeding through a radical-to-polar mechanistic switch. nih.gov
Green Chemistry Considerations in Synthesis Development
The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials, are increasingly influencing the design of synthetic routes for piperidine derivatives.
A significant green advancement in the synthesis of 4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol, a key intermediate for Fenspiride HCl, involves replacing costly, explosive, and toxic reagents with aqueous ammonia. This change not only improves the safety profile but also makes the process more environmentally friendly and economical for large-scale production. semanticscholar.org
Other green approaches to piperidine synthesis include:
Solvent-free and Water-based Reactions : The use of water as a reaction medium or eliminating solvents altogether reduces environmental impact. rsc.orgacgpubs.orgrsc.org For example, new thiophene-based Schiff bases containing piperidine rings have been synthesized without any catalyst or solvent. acgpubs.org
Heterogeneous Catalysis : Using solid acid catalysts, such as nano γ-alumina supported Sb(V), facilitates easy separation and recycling of the catalyst, minimizing waste. rsc.org Such catalysts have been used for the synthesis of bis-spiro piperidines under ultrasonic irradiation, which is also an energy-efficient technique. rsc.org
Electrosynthesis : Electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor offers a facile and green method for synthesizing piperidine derivatives. beilstein-journals.orgnih.gov This approach avoids toxic reagents and can be performed under ambient conditions. beilstein-journals.orgnih.gov
Biocatalysis : The use of enzymes in synthesis represents a highly sustainable strategy. Recently, a two-step approach combining enzymatic C-H oxidation with radical cross-coupling has been developed to create complex piperidines, streamlining the synthesis and avoiding expensive metal catalysts. acs.orgchemistryviews.org
These examples highlight a clear trend towards developing more sustainable and efficient methods for the synthesis of this compound and other valuable piperidine structures. acs.org
Chemical Reactivity and Derivatization Studies of 4 Aminomethyl Piperidin 4 Ol
Nucleophilic Reactivity of the Amino and Hydroxyl Moieties
The chemical behavior of 4-(aminomethyl)piperidin-4-ol is dominated by the nucleophilicity of its primary amino group and, to a lesser extent, the tertiary hydroxyl group. The primary amine is generally the more reactive nucleophile compared to the sterically hindered tertiary alcohol. This difference in reactivity allows for chemoselective reactions.
Research into related structures demonstrates that the primary amine can be selectively modified in the presence of other functional groups. For instance, a common strategy to achieve selective substitution on a piperidine's secondary amine in the presence of a primary amine involves temporarily protecting the primary amine by converting it into an imine. acs.orgresearchgate.net This is achieved by reacting the primary amine with a ketone, such as methyl isobutyl ketone (MIBK), which serves as both the solvent and a temporary protecting group. acs.orgresearchgate.net After the desired reaction on the other nucleophilic site is complete, the imine can be easily hydrolyzed back to the primary amine. acs.orgresearchgate.net This principle of differential reactivity is fundamental in manipulating molecules like this compound.
While the primary amine readily undergoes reactions like acylation and alkylation, the tertiary hydroxyl group is less reactive due to steric hindrance and its lower nucleophilicity. Reactions involving the hydroxyl group, such as etherification or esterification, typically require more forcing conditions or specific activation, for example, by converting the alcohol to an alkoxide with a strong base.
Table 1: Comparison of Nucleophilic Reactivity
| Functional Group | Type | Relative Nucleophilicity | Typical Reactions | Steric Hindrance |
|---|---|---|---|---|
| -CH₂NH₂ | Primary Amine | High | Acylation, Alkylation, Imine Formation | Low |
| -OH | Tertiary Alcohol | Low | O-alkylation, Esterification (requires activation) | High |
Formation of Imines and Schiff Bases
The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is a cornerstone of its derivatization chemistry. The formation of the C=N double bond is typically catalyzed by a small amount of acid and involves the elimination of a water molecule. masterorganicchemistry.comnumberanalytics.com
Studies have demonstrated the synthesis of Schiff bases by reacting 4-(aminomethyl)piperidine (B1205859) with various substituted aldehydes. ijacskros.comresearchgate.netresearchgate.net In a typical procedure, equimolar amounts of 4-(aminomethyl)piperidine and an aldehyde (e.g., 4-bromobenzaldehyde) are stirred in a solvent like methanol, often with a catalytic amount of glacial acetic acid, at elevated temperatures. ijacskros.com The progress of the reaction can be monitored by the disappearance of the amine protons and the appearance of the characteristic imine proton (-CH=N-) signal in the ¹H NMR spectrum. ijacskros.com These Schiff base derivatives are investigated for various applications, including their photophysical and biological properties. ijacskros.comresearchgate.netnih.gov
Table 2: Examples of Schiff Base Formation
| Reactant 1 | Reactant 2 | Catalyst | Product | Key Spectral Data (¹H NMR) | Reference |
|---|---|---|---|---|---|
| 4-(Aminomethyl)piperidine | 4-Bromobenzaldehyde | Glacial Acetic Acid | (E)-1-((piperidin-4-yl)methyl)-N-(4-bromobenzylidene)methanamine | δ 8.12-8.15 ppm (-CH=N-) | ijacskros.com |
| 4-Aminomethyl)piperidine | Various Aldehydes | - | Corresponding Schiff Bases | Disappearance of -NH₂ signal | researchgate.netresearchgate.net |
Cyclization and Formation of Fused Heterocyclic Systems
The dual functionality of this compound makes it an excellent precursor for the synthesis of complex heterocyclic systems, particularly spiro- and fused-ring structures. mdpi.com These reactions leverage the amino and hydroxyl groups to form new rings through intramolecular or intermolecular cyclizations.
A significant application is in the synthesis of spiro-oxazolidinones. For example, 4-(aminomethyl)-1-(2-phenylethyl)-piperidin-4-ol is a key intermediate in the synthesis of Fenspiride. semanticscholar.org In this synthesis, the β-amino alcohol moiety of the piperidine (B6355638) derivative reacts with a carbonyl source, such as trichloromethyl carbonate, to close the oxazolidinone ring, forming the spirocyclic system. mdpi.com This transformation highlights the utility of the compound in constructing complex scaffolds for pharmacologically active molecules. mdpi.comnih.gov The general approach involves the reaction of the amino alcohol with reagents that can provide the necessary carbonyl group for the cyclization. organic-chemistry.org
Table 3: Cyclization Reactions
| Starting Material | Reagent(s) | Resulting System | Application Example | Reference |
|---|---|---|---|---|
| 4-(Aminomethyl)-1-(2-phenylethyl)-piperidin-4-ol | Trichloromethyl carbonate | Spiro-oxazolidinone | Synthesis of Fenspiride | mdpi.com |
| β-Amino alcohols (general) | Urea, Phosgene equivalents | Oxazolidinones | Building blocks for medicinal chemistry | organic-chemistry.org |
Oxidation Reactions of the Hydroxyl Group
The tertiary hydroxyl group at the C4 position of the piperidine ring can be oxidized to the corresponding ketone, 4-(aminomethyl)-4-piperidone. Due to the tertiary nature of the alcohol, this transformation requires specific oxidizing agents and conditions to avoid side reactions. Standard chromium-based reagents or milder, more selective modern oxidation methods can be employed. While specific studies on the oxidation of this compound are not widely documented, the oxidation of similar tertiary piperidinols to their respective ketones is a known transformation in organic synthesis. For instance, the oxidation of related 4-aryl-piperidin-4-ol derivatives to the corresponding piperidinones is a key step in various synthetic pathways.
Functional Group Interconversions
The amino and hydroxyl groups of this compound can be converted into other functional groups to access a wider range of derivatives. The primary amine can be transformed into an azide (B81097) (e.g., via diazotization followed by substitution) or a guanidine (B92328) group. The reduction of an azido (B1232118) group to an amine on a piperidine ring is a reversible transformation that is also well-established, often accomplished through catalytic hydrogenation or with reducing agents like lithium aluminum hydride. smolecule.com
The hydroxyl group can be converted to a leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. This activation facilitates subsequent nucleophilic substitution reactions. For example, (1-benzoylpiperidin-4-yl)methyl 4-methylphenylsulphonate is used to alkylate amines in the synthesis of piperidine derivatives. google.com This demonstrates a common strategy for functionalizing the group attached to the piperidine ring.
Derivatization for Enhanced Analytical Detection
For analytical purposes, such as in bioanalysis using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), derivatization is often employed to improve detection sensitivity and chromatographic behavior. sci-hub.se The primary amino group of this compound is an ideal handle for such derivatization.
By reacting the amine with a suitable tagging reagent, a chromophore or fluorophore can be introduced, enhancing UV or fluorescence detection. researchgate.net Common derivatizing agents for primary amines include dansyl chloride, dabsyl chloride, and fluorescamine. Furthermore, to enhance ionization efficiency for mass spectrometry, reagents that introduce a permanently charged or easily ionizable group can be used. sci-hub.se Although specific derivatization protocols for this compound are not detailed in the literature, methods developed for other amines and organic acids are applicable. For example, derivatization with N-(4-aminophenyl)piperidine has been shown to significantly improve the detection of organic acids in positive ion mode ESI-MS by introducing a high proton affinity tag. nih.govnsf.govrowan.edu A similar strategy could be envisioned where a reagent is used to tag the amino group of this compound, thereby improving its analytical detection limits. nih.gov
Table 4: Potential Derivatization Reagents for Analytical Enhancement
| Functional Group Targeted | Derivatizing Reagent | Purpose | Detection Method |
|---|---|---|---|
| Primary Amine | Dansyl Chloride | Introduces a fluorophore | HPLC-Fluorescence |
| Primary Amine | Dabsyl Chloride | Introduces a chromophore | HPLC-UV/Vis |
| Primary Amine | Fluorescamine | Introduces a fluorophore | HPLC-Fluorescence |
| Primary Amine | Reagents with high proton affinity | Enhances ionization | LC-MS/MS (ESI+) |
Structural Elucidation and Spectroscopic Characterization of 4 Aminomethyl Piperidin 4 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of 4-(aminomethyl)piperidin-4-ol is expected to show distinct signals corresponding to the different proton environments in the molecule. The protons of the two methylene (B1212753) groups adjacent to the piperidine (B6355638) nitrogen (positions 2 and 6) and the two methylene groups at positions 3 and 5 would appear as complex multiplets in the aliphatic region. The aminomethyl protons (-CH₂NH₂) would likely present as a singlet, while the protons of the primary amine (-NH₂) and the hydroxyl group (-OH) would appear as broad singlets that are exchangeable with deuterium (B1214612) oxide (D₂O).
In a closely related derivative, 4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol , the ¹H NMR spectrum (in DMSO-d₆) shows multiplets for the piperidine ring protons between δ 2.07-2.21 ppm. semanticscholar.org The presence of the N-phenethyl group introduces additional signals in the aromatic and aliphatic regions. For the N-Boc protected derivative, tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate , predictive data suggests a more complex spectrum due to the influence of the bulky protecting group on the piperidine ring protons.
Table 1: Representative ¹H NMR Data for a this compound Derivative Interactive data table not available in this format.
| Compound | Solvent | Chemical Shift (δ) and Description |
|---|
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum for this compound is anticipated to display four distinct signals for the piperidine ring carbons, one for the aminomethyl carbon, and one for the quaternary carbon bearing the hydroxyl group (C4). The chemical shift for the C4 carbon would be in the range typical for a carbon attached to an oxygen (around 65-70 ppm). The carbons adjacent to the nitrogen (C2, C6) would appear downfield compared to the other ring carbons (C3, C5) due to the electron-withdrawing effect of the nitrogen atom. libretexts.org The aminomethyl carbon signal is expected in the 40-50 ppm range.
For 4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol , the ¹³C NMR spectrum confirms the presence of the piperidine ring with signals observed at δ 29.36 and 31.40 ppm. semanticscholar.org The N-Boc derivative, tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate , is predicted to show signals for the piperidine carbons, the aminomethyl carbon, the quaternary C4 carbon, and the carbons of the tert-butoxycarbonyl group.
Table 2: Representative ¹³C NMR Data for a this compound Derivative Interactive data table not available in this format.
| Compound | Solvent | Chemical Shift (δ) and Description |
|---|
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200–3600 cm⁻¹ is expected, corresponding to the O-H stretching vibration of the tertiary alcohol and the N-H stretching of the primary and secondary amines. The presence of two bands for the primary amine (symmetric and asymmetric N-H stretching) might be observed between 3370 and 3170 cm⁻¹. aablocks.com C-H stretching vibrations from the aliphatic piperidine ring and aminomethyl group would appear around 2850–3000 cm⁻¹. The N-H bending vibration (scissoring) of the primary amine is typically found in the 1550–1650 cm⁻¹ range. C-N and C-O stretching vibrations would be visible in the fingerprint region (below 1500 cm⁻¹). researchgate.net The structures of novel derivatives are often elucidated using FT-IR, among other techniques.
Table 3: Expected FT-IR Absorption Bands for this compound Interactive data table not available in this format.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3600 - 3200 | O-H Stretch, N-H Stretch | Alcohol, Primary & Secondary Amine |
| 3000 - 2850 | C-H Stretch | Aliphatic |
| 1650 - 1550 | N-H Bend | Primary Amine |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. While strong IR absorptions are seen for polar bonds like O-H and C=O, Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations. The C-C stretching vibrations within the piperidine ring would be expected to produce notable signals in the Raman spectrum. While specific Raman data for this compound is scarce, the technique is widely used for the characterization of related heterocyclic structures and can be employed for in-line monitoring during synthesis. google.comresearchgate.net The analysis often involves identifying characteristic ring stretching vibrations and deformations.
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, which has a molecular formula of C₆H₁₄N₂O, the expected monoisotopic mass is approximately 130.1106 g/mol .
Electron Ionization (EI) would likely lead to the formation of a molecular ion peak (M⁺˙) at m/z 130. Subsequent fragmentation could involve the loss of a water molecule (H₂O) from the hydroxyl group, loss of an aminomethyl radical (•CH₂NH₂), or cleavage of the piperidine ring. High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is crucial for confirming the elemental composition. For instance, in the analysis of a related derivative, high-resolution ESI-MS was used to validate the molecular weight by observing the protonated molecule [M+H]⁺. chemicalbook.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar molecules like this compound and its derivatives. This method typically involves dissolving the analyte in a polar, volatile solvent and pumping it through a fine, heated capillary to which a high voltage is applied. The resulting aerosol of charged droplets evaporates, yielding gas-phase ions that are then analyzed by the mass spectrometer.
For derivatives of this compound, ESI-MS is frequently used to confirm the molecular weight of synthesized compounds. In positive ion mode, the protonated molecule [M+H]⁺ is commonly observed. For instance, in the synthesis of a series of 1,4-disubstituted piperidines, ESI-MS was used to confirm the formation of a derivative, {4-(aminomethyl)-1-[2-oxo-2-(phenylamino)ethyl]piperidin-4-yl}methyl benzoate, by identifying its protonated molecular ion [M+H]⁺ at an m/z of 382.2. researchgate.net Similarly, high-resolution ESI-MS can validate the molecular weight of related structures, such as confirming the [M+H]⁺ ion for 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol (B1284882) at an m/z of 223.14.
The table below presents ESI-MS data for some derivatives of this compound found in the literature.
| Compound Name | Molecular Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Reference |
| {4-(aminomethyl)-1-[2-oxo-2-(phenylamino)ethyl]piperidin-4-yl}methyl benzoate | C₂₂H₂₇N₃O₃ | 382.2 | 382.2 | researchgate.net |
| 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol | C₁₁H₁₇N₃O | 223.14 | 223.14 | |
| 2-substituted 4,5-dibromo-thiophene compound with 1-BOC-4-(aminomethyl)piperidine | C₂₅H₃₃N₄S | 421.6 | 421.5 | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. This powerful technique is invaluable for analyzing complex mixtures, identifying impurities, and quantifying compounds in various matrices. For derivatives of this compound, LC-MS is used to monitor reaction progress, assess purity, and identify metabolites.
In the development of novel antimalarial agents, LC-MS/MS was employed for the quantification of a this compound derivative in biological samples to determine its pharmacokinetic parameters. nih.gov The purity of synthesized piperidine-quinoline analogues has also been assessed using LC-MS analysis. nih.gov Typically, a reverse-phase column (like a C18 column) is used with a gradient of aqueous mobile phase and an organic solvent, often containing a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency. rsc.org
The following table summarizes typical conditions and findings from LC-MS analyses of related compounds.
| Analytical Goal | Column Type | Mobile Phase | Detection Mode | Typical Observation | Reference |
| Purity Assessment | C18 | Acetonitrile/water with 0.1% TFA | ESI+ | Separation of product from impurities | |
| Pharmacokinetic Analysis | Not specified | Not specified | LC-MS/MS | Quantification of compound in blood samples | nih.gov |
| Purity Confirmation | Not specified | Not specified | LC-MS | Purity >85% confirmed | nih.gov |
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) Spectroscopy
UV-Vis-NIR spectroscopy measures the absorption of light in the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum. gcms.czjascoinc.com This technique provides information about electronic transitions within a molecule. gcms.cz For compounds containing chromophores, such as aromatic rings, UV-Vis spectroscopy can be used for quantification and to gain insights into the electronic structure.
While this compound itself lacks significant chromophores to absorb strongly in the UV-Vis region, its derivatives that incorporate aromatic or heteroaromatic rings exhibit characteristic absorption spectra. For example, derivatives containing a pyridine (B92270) ring would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The UV-Vis spectrum of a sample can be used for quantitative analysis, such as determining the concentration of a compound in solution, by applying the Beer-Lambert Law.
NIR spectroscopy, which covers wavelengths from about 750 to 3000 nm, primarily provides information about overtones and combination bands of fundamental molecular vibrations, such as those from C-H, N-H, and O-H bonds. gcms.cz While less commonly reported for this specific compound class in isolation, it can be a powerful tool for non-destructive analysis of bulk material.
| Derivative Type | Expected Chromophore | Typical Absorption Region | Type of Transition |
| Pyridine-containing derivatives | Pyridine ring | ~260 nm | π → π |
| Phenyl-containing derivatives | Benzene ring | ~254 nm | π → π |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. It involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map from which the positions of individual atoms, bond lengths, and bond angles can be determined.
Elemental Compositional Analysis
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula. A close match between the experimental and calculated values provides strong evidence for the compound's purity and empirical formula.
For newly synthesized derivatives of this compound, elemental analysis is a standard characterization method. For example, in the synthesis of novel aminomethylated 3-chlorobiphenyl-ols, elemental analysis was performed on a PerkinElmer 2400 Series II CHNS/O system, and the found percentages of C, H, and N were reported alongside the calculated values to confirm the composition of the synthesized compounds. researchgate.net
The table below shows an example of how elemental analysis data is presented.
| Compound | Element | Calculated (%) | Found (%) | Reference |
| 3-Chloro-5-(morpholin-4-ylmethyl)biphenyl-4-ol hydrochloride | C | 60.01 | 59.73 | researchgate.net |
| H | 5.63 | 5.88 | researchgate.net | |
| N | 4.12 | 3.89 | researchgate.net | |
| 3-Chloro-5-(piperidin-1-ylmethyl)biphenyl-4-ol hydrochloride | C | 63.91 | 64.20 | researchgate.net |
| H | 6.26 | 6.49 | researchgate.net | |
| N | 4.14 | 3.91 | researchgate.net |
Computational and Theoretical Investigations of 4 Aminomethyl Piperidin 4 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. researchgate.net For a molecule like 4-(Aminomethyl)piperidin-4-ol, DFT calculations would typically be performed using a hybrid functional, such as B3LYP, paired with a split-valence basis set like 6-31G(d,p) or higher, to ensure a balance between computational cost and accuracy. researchgate.netmalayajournal.org
The initial step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the configuration with the minimum potential energy. youtube.com For this compound, the piperidine (B6355638) ring is expected to adopt a stable chair conformation. hepvs.ch The optimization would also define the relative orientations of the axial and equatorial substituents, including the potential for an intramolecular hydrogen bond between the hydroxyl (-OH) group and the aminomethyl (-CH₂NH₂) group.
Following optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) spectrum. youtube.com Each calculated vibrational frequency corresponds to a specific molecular motion, such as stretching, bending, or twisting of bonds.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Chair Conformation) Note: These are representative values based on general chemical principles and data from similar structures, as specific published data for this molecule is unavailable.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-O (hydroxyl) | 1.43 |
| C-N (ring) | 1.47 | |
| C-N (aminomethyl) | 1.46 | |
| O-H | 0.97 | |
| N-H | 1.01 | |
| **Bond Angles (°) ** | C-O-H | 108.5 |
| C-C-N (ring) | 110.2 | |
| H-N-H | 107.0 | |
| Dihedral Angles (°) | C-C-C-C (ring) | ~55-60 |
Table 2: Representative Predicted Vibrational Frequencies for Key Functional Groups Note: These are typical frequency ranges for the specified functional groups.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch | Hydroxyl | 3500-3300 (Broad, H-bonded) |
| N-H Stretch | Primary Amine | 3400-3250 (Two bands) |
| C-H Stretch | Aliphatic | 3000-2850 |
| N-H Bend | Primary Amine | 1650-1580 |
| C-O Stretch | Alcohol | 1260-1050 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. numberanalytics.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. malayajournal.orgnumberanalytics.com
For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms of the piperidine ring and the aminomethyl group, due to the presence of lone pair electrons. The LUMO would likely be distributed across the antibonding σ* orbitals of the molecular framework. Analysis of the FMOs helps predict which sites on the molecule are susceptible to electrophilic or nucleophilic attack.
Table 3: Illustrative Quantum Chemical Descriptors from FMO Analysis Note: These values are hypothetical and serve to illustrate the type of data generated.
| Descriptor | Formula | Predicted Value (eV) | Interpretation |
| HOMO Energy (E_HOMO) | - | -9.25 | Electron-donating ability |
| LUMO Energy (E_LUMO) | - | +1.15 | Electron-accepting ability |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 10.40 | High kinetic stability |
| Ionization Potential (IP) | -E_HOMO | 9.25 | Energy to remove an electron |
| Electron Affinity (EA) | -E_LUMO | -1.15 | Energy released when adding an electron |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4.05 | Tendency to attract electrons |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 5.20 | Resistance to change in electron configuration |
Geometry Optimization and Vibrational Frequency Analysis
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density topology of a molecule. It allows for the unambiguous definition of atoms within a molecule and the characterization of the chemical bonds between them. In the context of this compound, QTAIM would be particularly useful for analyzing the strength and nature of the potential intramolecular hydrogen bond between the hydroxyl proton and the nitrogen of the aminomethyl group. The analysis would involve locating the bond critical point (BCP) between the atoms involved and analyzing the electron density (ρ) and its Laplacian (∇²ρ) at that point to classify the interaction as a covalent or closed-shell interaction (like a hydrogen bond).
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals. faccts.dejuniperpublishers.com This analysis is used to study charge distribution, hybridization, and delocalization effects arising from orbital interactions. numberanalytics.com
Table 4: Illustrative NBO Second-Order Perturbation Stabilisation Energies (E(2)) Note: This table presents hypothetical but plausible donor-acceptor interactions.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (N_ring) | σ(C-C) | 3.5 | Hyperconjugation |
| LP (N_amine) | σ(C-H) | 2.8 | Hyperconjugation |
| LP (O_hydroxyl) | σ*(C-H) | 2.1 | Hyperconjugation |
Molecular Dynamics Simulations (Focus on Chemical Behavior and Interactions)
While DFT calculations provide insight into a static, minimum-energy structure, Molecular Dynamics (MD) simulations explore the dynamic behavior of a molecule over time. mdpi.com An MD simulation of this compound, typically in an explicit solvent like water, would provide a detailed understanding of its conformational flexibility and intermolecular interactions. By simulating the molecule's movement over nanoseconds, one could observe transitions between different chair and boat conformations of the piperidine ring, the rotation of the aminomethyl and hydroxyl groups, and the formation and breaking of hydrogen bonds with surrounding water molecules. This provides a more realistic picture of the molecule's behavior in a biological or chemical environment.
Prediction of Chemical Reactivity Trends and Mechanisms
The computational data gathered from DFT, FMO, and NBO analyses can be integrated to predict the chemical reactivity of this compound. amazonaws.com
Nucleophilic Sites: The nitrogen atoms (from both the piperidine ring and the aminomethyl group) and the oxygen atom of the hydroxyl group are identified as the primary nucleophilic centers due to their lone pairs and negative partial charges (from NBO analysis). The HOMO's localization on these atoms further confirms their role as electron donors in reactions. malayajournal.org
Electrophilic Sites: The acidic protons of the hydroxyl and amino groups are the most likely electrophilic sites, susceptible to attack by a base.
Reactivity Mechanisms: FMO theory helps predict the favorability of reaction pathways. sapub.org For instance, in a reaction with an electrophile, the interaction would be governed by the overlap of the molecule's HOMO with the electrophile's LUMO. The energy gap between these interacting orbitals can indicate the activation energy of the reaction. A Molecular Electrostatic Potential (MEP) map, which visually represents the charge distribution on the molecule's surface, would complement this analysis by showing regions of negative potential (red) that are attractive to electrophiles and regions of positive potential (blue) attractive to nucleophiles. malayajournal.org
By combining these theoretical tools, a comprehensive, atom-level understanding of the structure, stability, and reactivity of this compound can be constructed, guiding its application in further chemical synthesis and drug design.
Role As a Synthetic Building Block and Intermediate in Advanced Organic Synthesis
Precursor in the Construction of Diverse Heterocyclic Frameworks
The inherent reactivity of the amine and hydroxyl functionalities in 4-(Aminomethyl)piperidin-4-ol makes it an invaluable precursor for the synthesis of a variety of heterocyclic compounds. The piperidine (B6355638) unit itself is a prevalent motif in numerous biologically active molecules and pharmaceuticals. mdpi.com The presence of the aminomethyl and hydroxyl groups provides convenient handles for cyclization reactions, enabling the construction of fused and spirocyclic systems.
Recent research has highlighted the broad potential of multicomponent reactions (MCRs) in the metal-free synthesis of N-heterocyclic frameworks, including piperidine-containing structures. rsc.orgresearchgate.net These methods offer efficient and straightforward pathways to complex molecules. The strategic use of building blocks like this compound in such reactions can lead to the generation of diverse libraries of compounds with potential applications in medicinal chemistry and materials science. rsc.org For instance, derivatives of 4-(aminomethyl)piperidine (B1205859) have been utilized in the synthesis of compounds with therapeutic potential. google.com
Scaffold for the Assembly of Complex Organic Molecules
The rigid yet functionalized piperidine ring of this compound serves as an excellent scaffold for the assembly of more complex organic molecules. Its defined stereochemistry and the differential reactivity of its functional groups allow for sequential and controlled modifications. This makes it a valuable tool for medicinal chemists in the design and synthesis of novel drug candidates.
The piperidine scaffold is a common feature in a vast number of pharmaceuticals. mdpi.com The ability to introduce diverse substituents onto the piperidine nitrogen and through the aminomethyl group, while potentially modifying or protecting the hydroxyl group, provides a high degree of molecular diversity. This versatility is crucial in structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are performed to optimize its biological activity. A derivative, 4-(azidomethyl)-1-Cbz-piperidin-4-ol, is noted as an intermediate in the synthesis of complex organic molecules. smolecule.com
Intermediate in the Synthesis of Pharmaceutical Precursors
One of the most significant applications of this compound is its role as a key intermediate in the synthesis of precursors for active pharmaceutical ingredients (APIs). Its structural motifs are found in a range of therapeutic agents. For example, 4-(aminomethyl)piperidine derivatives are used in the preparation of compounds with antiviral and anticancer properties. nordmann.global
A notable example is its use as a building block in the synthesis of Fenspiride HCl, where 4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol is a crucial intermediate. Research has focused on developing more environmentally friendly and cost-effective synthetic routes to this intermediate, highlighting its industrial importance. Furthermore, derivatives such as 4-(indol-3-yl)-pyrazole compounds, which have been investigated for pharmaceutical applications, can be synthesized using piperidine-containing intermediates. google.com
Applications in Functional Materials Chemistry
Beyond its applications in medicinal chemistry, this compound and its derivatives are finding increasing use in the field of functional materials chemistry. The presence of reactive amine and hydroxyl groups allows for its incorporation into polymeric structures and hybrid materials.
Synthesis of Poly(amido amine)s
4-(Aminomethyl)piperidine, a closely related trifunctional amine, is utilized in the Michael addition polymerization with diacrylates to produce hyperbranched poly(amido amine)s (PAMAMs). researchgate.net These polymers can self-assemble into micelles, which have shown potential for controlled drug delivery applications. researchgate.net The ability to modify the secondary amino groups in the polymer backbone allows for the conjugation of other molecules, such as polyethylene (B3416737) glycol (PEG) and cholesterol, to tailor the properties of the resulting materials. researchgate.net
Preparation of Dendron-Hybrid Materials
The aminomethyl group of 4-(aminomethyl)piperidine serves as a linker for the synthesis of dendron-hybrid materials. sigmaaldrich.com Dendrimers and dendrons are highly branched, well-defined macromolecules with a vast range of applications, including catalysis, drug delivery, and materials science. The use of 4-(aminomethyl)piperidine allows for the attachment of these dendritic structures to other molecules or surfaces, creating functional hybrid materials. For instance, PAMAM dendrons have been attached to a focal point containing 4-(aminomethyl)pyridine (B121137) to stabilize bimetallic nanoparticles used in selective hydrogenation catalysis. mdpi.com
Development of Zeolites and Zeotypes
4-(Aminomethyl)piperidine has been involved in the solvothermal preparation of germanium oxide hydroxide (B78521) with a 3D net zeotype structure and has applications in general zeolite synthesis. sigmaaldrich.com Zeolites are microporous, crystalline aluminosilicates with well-defined pore structures, making them highly valuable as catalysts, adsorbents, and ion-exchange materials. The organic structure-directing agents (OSDAs) used in their synthesis play a crucial role in determining the final framework structure. The use of amines like 4-(aminomethyl)piperidine as OSDAs can lead to the formation of novel zeolite and zeotype materials with unique properties and potential applications in various industrial processes.
Fabrication of Photostable Fluorescent Naphthalimides and Chemosensors
The 1,8-naphthalimide (B145957) framework is a renowned fluorophore, characterized by its high photostability, significant Stokes shift, and tunable photophysical properties, making it an ideal platform for the development of fluorescent probes and chemosensors. The introduction of a piperidine moiety, such as that from this compound, at the C-4 position of the naphthalimide core can significantly influence the electronic and photophysical characteristics of the resulting molecule. The piperidine group typically acts as an electron donor, which can lead to the formation of a photoinduced electron transfer (PET) system, a common mechanism for "turn-on" fluorescent sensing.
The synthesis of naphthalimide derivatives generally involves the condensation of a substituted 1,8-naphthalic anhydride (B1165640) with a primary amine. In the context of this compound, the primary aminomethyl group serves as the reactive handle for covalent attachment to the naphthalimide core, while the piperidine ring and its hydroxyl group can modulate the compound's solubility and photophysical properties.
A general synthetic route would involve the reaction of 4-substituted-1,8-naphthalic anhydride (where the 4-substituent is a good leaving group, such as a halogen) with this compound. The nucleophilic primary amine of the piperidine derivative displaces the leaving group on the naphthalimide precursor to form the desired 4-amino-substituted naphthalimide.
Detailed Research Findings
While direct studies on this compound for this specific application are not extensively documented in publicly available literature, research on analogous piperidine-substituted naphthalimides provides significant insights into the expected properties. For instance, naphthalimides bearing a piperidine substituent at the 4-position are known to exhibit strong solvatochromism, where the emission wavelength is highly dependent on the polarity of the solvent. acs.org This property is attributed to the intramolecular charge transfer (ICT) character of the excited state, which is stabilized in polar solvents. acs.orgresearchgate.net
The fluorescence of such compounds can be quenched in the presence of certain analytes, such as metal ions or protons, through a PET mechanism. The piperidine nitrogen's lone pair of electrons can be donated to the excited naphthalimide fluorophore, quenching its fluorescence. Upon binding of an analyte to the piperidine moiety, this PET process can be inhibited, leading to a "turn-on" fluorescence response. researchgate.netmdpi.com The hydroxyl group on the piperidine ring of this compound could further participate in hydrogen bonding interactions, potentially influencing the selectivity and sensitivity of the chemosensor.
The photostability of these naphthalimide derivatives is generally high, a characteristic feature of the naphthalimide core itself. mdpi.comsciforum.net The incorporation of the saturated piperidine ring does not typically detract from this inherent stability.
The following data tables summarize the photophysical properties of representative 4-amino-substituted naphthalimide derivatives from the literature, which can be considered analogous to the potential products derived from this compound.
Table 1: Photophysical Properties of Representative 4-Amino-1,8-Naphthalimide Derivatives in Different Solvents
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |
| 4-Amino-1,8-naphthalimide | Hexane | 405 | 460 | 2994 | - |
| Methanol | 425 | 538 | 5115 | - | |
| 4-Piperidino-1,8-naphthalimide | Dioxane | 410 | 510 | 4762 | 0.82 |
| Acetonitrile | 416 | 540 | 5635 | 0.11 | |
| N-(2-pyrimidinyl)-4-(1-piperidyl)-1,8-naphthalimide | Dioxane | 412 | 515 | 4866 | 0.821 |
| DMSO | 429 | 555 | 5385 | 0.003 |
Data compiled from various sources for illustrative purposes. researchgate.netrsc.org
Table 2: Effect of Metal Ions on the Fluorescence of a Piperidine-Substituted Naphthalimide Chemosensor
| Metal Ion (as perchlorate (B79767) salt) | Fluorescence Intensity Change |
| None | 1.0 (Normalized) |
| Ag⁺ | Significant Enhancement |
| Pb²⁺ | Significant Enhancement |
| Sn²⁺ | Significant Enhancement |
| Co²⁺ | Significant Enhancement |
| Fe³⁺ | Significant Enhancement |
| Ba²⁺ | No Significant Change |
| Cu²⁺ | No Significant Change |
| Mg²⁺ | No Significant Change |
| Sr²⁺ | No Significant Change |
Qualitative data based on findings for similar chemosensors. mdpi.com
These findings underscore the potential of utilizing this compound in the synthesis of highly sensitive and photostable fluorescent naphthalimide-based chemosensors. The specific substitution pattern of this building block offers opportunities for fine-tuning the resulting probes' properties for various analytical applications.
Q & A
Basic: How can researchers optimize the synthesis of 4-(Aminomethyl)piperidin-4-ol to improve yield and purity?
Methodological Answer:
Optimization involves systematic variation of reaction parameters:
- Temperature and pH Control : Adjusting reaction conditions (e.g., reflux temperature, acidic/basic pH) can minimize side reactions. For example, piperidin-4-ol derivatives often require controlled pH to prevent ring-opening or oxidation .
- Catalyst Selection : Transition-metal catalysts or organocatalysts may enhance regioselectivity. For instance, palladium-based catalysts improve amination efficiency in piperidine scaffolds .
- Purification Techniques : Use orthogonal methods (e.g., recrystallization, column chromatography with polar/non-polar solvent systems) to isolate high-purity products. Evidence from piperidin-4-ol synthesis highlights the efficacy of gradient elution in HPLC for purity ≥97% .
Basic: What orthogonal analytical techniques are critical for characterizing this compound?
Methodological Answer:
Combine multiple techniques to confirm structure and purity:
- NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., amine, hydroxyl) and stereochemistry. For piperidin-4-ol derivatives, coupling constants in NMR distinguish axial/equatorial conformers .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns. Single-isotopic mass analysis (e.g., 101.084064 for piperidin-4-ol) ensures accuracy .
- X-ray Crystallography : Resolves crystal structure and hydrogen-bonding networks, critical for confirming stereochemistry in chiral centers .
Advanced: How can researchers address contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
Resolve discrepancies through:
- Meta-Analysis of Experimental Conditions : Compare assay parameters (e.g., cell lines, concentrations, solvent systems). For example, variations in IC50 values may arise from differing buffer conditions or protein binding affinities .
- In Silico Validation : Use molecular docking to assess binding consistency across receptor isoforms. Contradictions in enzyme inhibition data may stem from isoform-specific interactions .
- Reproducibility Studies : Replicate experiments under standardized protocols (e.g., OECD guidelines) to isolate confounding variables .
Advanced: What factorial design approaches are suitable for studying structure-activity relationships (SAR) of this compound analogs?
Methodological Answer:
Implement full or fractional factorial designs to evaluate multiple variables:
- Independent Variables : Vary substituents (e.g., alkyl groups, sulfonyl moieties) and reaction steps (e.g., protection/deprotection of amine groups) .
- Response Variables : Measure biological activity (e.g., IC50, Ki) and physicochemical properties (logP, solubility). For example, sulfonyl-piperidine derivatives exhibit enhanced receptor affinity, suggesting critical SAR trends .
- Statistical Analysis : Use ANOVA to identify significant factors and interaction effects. Taguchi methods can optimize synthetic routes for maximal yield and bioactivity .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
Follow hierarchical controls :
- Engineering Controls : Use fume hoods and closed systems to minimize inhalation/contact. Piperidine derivatives often require handling under inert atmospheres (N2/Ar) due to amine reactivity .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Piperidin-4-one derivatives, for instance, are classified as irritants, necessitating strict PPE adherence .
- Waste Management : Neutralize acidic/basic residues before disposal. Consult SDS guidelines (e.g., SynQuest Laboratories) for compound-specific protocols .
Advanced: How can computational modeling predict the metabolic stability of this compound in drug discovery?
Methodological Answer:
Employ multi-scale modeling :
- Quantum Mechanics (QM) : Calculate electron density maps to identify reactive sites (e.g., hydroxyl/amine groups prone to glucuronidation) .
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict oxidation pathways. For example, piperidine rings often undergo N-oxidation, altering metabolic half-lives .
- Machine Learning : Train models on ADME datasets (e.g., ChEMBL) to correlate structural descriptors (e.g., topological polar surface area) with clearance rates .
Basic: What experimental designs are optimal for studying the pH-dependent stability of this compound?
Methodological Answer:
Use stability-indicating assays :
- Forced Degradation Studies : Expose the compound to extreme pH (1–13), heat, and light. Monitor degradation via HPLC-UV at λmax ≈ 210 nm (typical for amine/heterocycle absorption) .
- Kinetic Analysis : Plot degradation rates (zero/first-order) under varying pH to identify stability thresholds. Piperidin-4-ol derivatives are prone to hydrolysis at pH < 3 .
- Isotope-Labeling : Use deuterated analogs (e.g., 2,2,6,6-tetradeutero-piperidin-4-ol) to trace degradation pathways via mass spectrometry .
Advanced: How can epistemological frameworks guide the interpretation of conflicting data in this compound research?
Methodological Answer:
Adopt critical realism to reconcile contradictions:
- Ontological Analysis : Determine whether discrepancies arise from measurement errors (e.g., instrument sensitivity) or intrinsic compound behavior (e.g., polymorphism) .
- Triangulation : Cross-validate findings using independent methods (e.g., in vitro assays, crystallography, computational models) .
- Contextualization : Frame results within theoretical paradigms (e.g., ligand efficiency metrics vs. free-energy perturbation models) to prioritize hypotheses .
Basic: What are the key applications of this compound in medicinal chemistry?
Methodological Answer:
- Scaffold for Drug Design : Its bicyclic structure serves as a core for kinase inhibitors (e.g., targeting PI3K/Akt pathways) .
- Prodrug Development : The hydroxyl and amine groups enable conjugation with ester or carbamate prodrug moieties to enhance bioavailability .
- Enzyme Inhibition : Derivatives act as transition-state analogs for proteases or dehydrogenases, validated via X-ray co-crystallography .
Advanced: How can researchers validate computational predictions of this compound’s binding affinity experimentally?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) to validate docking-predicted poses .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy changes to confirm binding thermodynamics .
- Mutagenesis Studies : Introduce point mutations in target proteins (e.g., replacing key residues in binding pockets) to test predicted interaction hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
